molecular formula C4H6O4 B583595 (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one CAS No. 23732-40-3

(3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one

Cat. No. B583595
CAS RN: 23732-40-3
M. Wt: 118.088
InChI Key: SGMJBNSHAZVGMC-HRFVKAFMSA-N
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Description

(3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one, also known as DHDF, is a naturally occurring compound found in the human body and in various plant species. DHDF is an important compound for the synthesis of many drugs, and it has been studied extensively for its potential therapeutic applications. DHDF is also known to have an important role in the regulation of cellular processes and metabolism.

Scientific Research Applications

  • Crystal Structure and Supramolecular Chains

    The study of similar compounds like 3,4-dihydroxy-3-phenylfuran-2-one reveals important aspects of their crystal structure, featuring a five-membered γ-lactone ring. These compounds form supramolecular chains mediated by hydrogen bonding, which are essential in understanding their chemical properties (Robinson, Taylor & Tiekink, 2009).

  • Building Blocks for Amino Acids and Peptidomimetics

    Derivatives of dihydrofuranones, such as (1R,5S)-1-Hydroxy-3,6-dioxa-bicyclo[3.2.1]octan-2-one, have been used as chiral building blocks in the synthesis of new δ-sugar amino acids. These compounds are potential candidates for creating peptidomimetics with conformationally restricted structures, useful in drug design and synthesis (Defant et al., 2011).

  • Synthesis of Diastereo- and Enantiomerically Pure Compounds

    Research on racemic trans-4,5-dimethylhydrofuran-2(3H)-one, which is structurally related, has led to methods for synthesizing enantiomerically pure compounds. These findings are significant in the field of stereochemistry and can aid in the development of enantioselective synthesis processes (Lindström et al., 2005).

  • Therapeutic and Pharmacological Properties

    The synthesis of 3,4-dihydropyrimidin-2(1H)-ones derivatives, which are structurally similar, has been explored for their therapeutic and pharmacological properties. These derivatives are relevant as intermediates in pharmaceutical chemistry, showcasing the potential medical applications of such compounds (Kęciek et al., 2020).

  • Polyketone Production in Fungi

    The optimization of the production of polyketone (3S,4S)-3,4-Dihydroxy-6-methoxy-2,2-dimethylchromom (3S,4S-DMD) in Panus lecomtei, a rare edible fungus, was studied. This compound has shown antibacterial activity, indicating its potential use in medical applications (Wang et al., 2022).

Biochemical Analysis

Biochemical Properties

L-ERYTHRONO-1,4-LACTONE plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. One of the key enzymes it interacts with is L-galactonolactone dehydrogenase, which catalyzes the conversion of L-galactonolactone to L-ascorbate (vitamin C) in the presence of oxygen . This interaction is vital for the biosynthesis of ascorbic acid, an essential antioxidant in many organisms. Additionally, L-ERYTHRONO-1,4-LACTONE has been identified as a lactone of tetronic acid in the urine of normal adults and neonates, indicating its role in metabolic processes .

Cellular Effects

L-ERYTHRONO-1,4-LACTONE influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cytoplasmic localization of certain proteins, thereby influencing their activity and function . The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of specific metabolites, impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of L-ERYTHRONO-1,4-LACTONE involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, the compound binds to L-galactonolactone dehydrogenase, facilitating the conversion of L-galactonolactone to L-ascorbate . This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent production of ascorbic acid. Additionally, L-ERYTHRONO-1,4-LACTONE may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-ERYTHRONO-1,4-LACTONE can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that L-ERYTHRONO-1,4-LACTONE can undergo lactonization under acidic conditions, which may affect its stability and activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular metabolism and enzyme activity over time.

Dosage Effects in Animal Models

The effects of L-ERYTHRONO-1,4-LACTONE in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and antioxidant activity. At higher doses, it may lead to toxic or adverse effects, such as oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.

Metabolic Pathways

L-ERYTHRONO-1,4-LACTONE is involved in several metabolic pathways, including the biosynthesis of ascorbic acid. The compound interacts with enzymes such as L-galactonolactone dehydrogenase, which catalyzes the conversion of L-galactonolactone to L-ascorbate . This interaction is essential for maintaining adequate levels of ascorbic acid in the body. Additionally, L-ERYTHRONO-1,4-LACTONE may influence other metabolic pathways by modulating enzyme activity and metabolite levels .

Transport and Distribution

The transport and distribution of L-ERYTHRONO-1,4-LACTONE within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in water, ethanol, and chloroform facilitates its distribution across different cellular compartments . Once inside the cells, L-ERYTHRONO-1,4-LACTONE can interact with various proteins and enzymes, influencing its localization and accumulation.

Subcellular Localization

L-ERYTHRONO-1,4-LACTONE is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions are crucial for the compound’s activity and function within the cell.

properties

IUPAC Name

(3S,4S)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMJBNSHAZVGMC-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17675-99-9
Record name rel-(3R,4R)-Dihydro-3,4-dihydroxy-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17675-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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